3-Methoxypyrazine-2-carbonitrile

Übersicht

Beschreibung

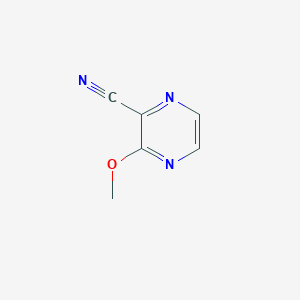

3-Methoxypyrazine-2-carbonitrile is a heterocyclic organic compound belonging to the pyrazine family. It features a pyrazine ring with a methoxy group at the 3-position and a cyano group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrazine-2-carbonitrile typically involves the reaction of 3-methoxypyrazine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Hydrolysis to Carboxamide Derivatives

3-Methoxypyrazine-2-carbonitrile undergoes hydrolysis under acidic conditions to yield 3-methoxypyrazine-2-carboxamide. This reaction is critical for synthesizing intermediates used in pharmaceuticals and agrochemicals.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) and H₂SO₄ (4:1 v/v), room temperature | TFA/H₂SO₄ | 3-Methoxypyrazine-2-carboxamide | 85% |

Mechanism : The nitrile group is protonated under strong acidic conditions, followed by nucleophilic attack by water to form the carboxamide .

Formation of Thioesters and Dithioesters

The compound reacts with carbon disulfide (CS₂) and methylating agents to form mono- and dithioesters. These reactions are pivotal for constructing sulfur-containing heterocycles.

Key Insight : Methyl iodide (MeI) facilitates complete methylation, while dimethyl sulfate (Me₂SO₄) yields a mix of mono- and dithioesters .

Cyclization with Dibromoalkanes

Reactions with dibromoalkanes produce cyclic dithioesters, expanding the compound’s utility in synthesizing fused heterocycles.

| Dibromoalkane | Product | Yield | Reference |

|---|---|---|---|

| 1,2-Dibromoethane | Dithiolan-2-ylidenehydrazide | 65% | |

| 1,3-Dibromopropane | Dithian-2-ylidenehydrazide | 70% |

Conditions : Conducted in ethanol with triethylamine (Et₃N) as a base .

Oxadiazole Formation

Reaction with hydrazine and CS₂ under alkaline conditions yields 5-(6-methoxypyrazin-2-yl) oxadiazole-2-thiol.

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| CS₂, KOH, ethanol, reflux | 5-(6-Methoxypyrazin-2-yl)oxadiazole-2-thiol | 75–80% |

Note : Tautomerism between thiol and thione forms is observed in NMR spectra .

Electrophilic Substitution at the Pyrazine Ring

The electron-deficient pyrazine ring undergoes electrophilic substitution, particularly at the 5-position, due to the nitrile and methoxy groups’ directing effects.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-methoxypyrazine-2-carbonitrile | |

| Halogenation | Cl₂, FeCl₃ | 5-Chloro-3-methoxypyrazine-2-carbonitrile |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

3-Methoxypyrazine-2-carbonitrile serves as an essential building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds, which are crucial in pharmaceutical and agrochemical research. The compound's unique structure allows for various functionalization reactions, enhancing its utility in synthetic pathways.

Example of Synthesis

In a study, this compound was used in a reaction involving trifluoroacetic acid and sulfuric acid to produce derivatives with potential biological activities. The reaction demonstrated high yields and allowed for the isolation of pure products through simple purification techniques like flash chromatography .

Biological Activities

Antimicrobial Properties

Research indicates that methoxypyrazines, including this compound, may exhibit antimicrobial activities. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Emerging evidence suggests that pyrazine derivatives may possess neuroprotective effects. Compounds structurally similar to this compound have been studied for their ability to modulate neurotransmitter systems, indicating a promising area for future research into treatments for neurological disorders.

Flavor and Fragrance Industry

Aromatic Properties

this compound is recognized for its aromatic properties, contributing to the flavor profiles of various foods and beverages. Its presence has been noted in wine and roasted foods, where it imparts distinctive aromas . This makes it a valuable compound in flavor chemistry and food science.

Case Studies

Wirkmechanismus

The mechanism of action of 3-Methoxypyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

- 2-Isobutyl-3-methoxypyrazine

- 2-Butyl-3-methoxypyrazine

- 3,5-Dimethyl-2-methoxypyrazine

Comparison: 3-Methoxypyrazine-2-carbonitrile is unique due to the presence of both a methoxy and a cyano group on the pyrazine ring. This combination imparts distinct chemical properties and reactivity compared to other methoxypyrazines. For example, the cyano group enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

3-Methoxypyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound involves several chemical reactions, typically utilizing starting materials such as pyrazine derivatives. A common method includes the reaction of 3-hydroxy-2-pyrazinecarboxamide with various reagents under controlled conditions to yield the desired carbonitrile derivative. The reaction is often monitored by thin-layer chromatography (TLC) and characterized using NMR spectroscopy to confirm the structure and purity of the product .

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity against various bacterial strains. In a study comparing several pyrazine derivatives, it was found that compounds containing a carbonitrile group showed lower cytotoxicity and comparable activity against pathogens like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 6.25 µg/mL, indicating promising potential for further development as antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 6.25 | Moderate against S. aureus |

| Benzylamino-substituted derivative | 12.5 | Less active compared to others |

| Standard (Isoniazid) | 3 | Reference for comparison |

Cytotoxicity and Anticancer Activity

Several studies have evaluated the cytotoxic effects of pyrazine derivatives, including this compound, on cancer cell lines. In vitro assays demonstrated that certain derivatives could inhibit cell growth effectively across multiple cancer types, including breast (MCF-7) and colorectal (HCT-116) cancer cells. The IC50 values for these compounds ranged from 1.2 to 5.3 µM, showcasing their potential as anticancer agents .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 3.1 | Selective activity observed |

| HCT-116 | 4.8 | Moderate inhibition |

| OVCAR-8 | 5.3 | Comparable to other treatments |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Molecular docking studies have suggested that this compound may inhibit key enzymes involved in metabolic pathways critical for cell survival, such as enoyl-ACP reductase in mycobacteria .

Case Studies

- Antimicrobial Activity : A study published in MDPI evaluated a series of pyrazinamide derivatives, including those with carbonitrile groups, highlighting their effectiveness against bacterial strains while maintaining lower cytotoxicity compared to traditional antibiotics .

- Cytotoxic Evaluation : Another investigation focused on the antiproliferative effects of various pyrazinyl derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited significant growth inhibition rates .

Eigenschaften

IUPAC Name |

3-methoxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYBJRFMQYBLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356284 | |

| Record name | 3-methoxy-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75018-05-2 | |

| Record name | 3-methoxy-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different reaction products possible when 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile reacts with methanol in the presence of a base, and which one is 3-Methoxypyrazine-2-carbonitrile?

A1: When 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile reacts with methanol in the presence of a base, it can lead to two types of products: addition products and substitution products [].

Q2: How does the choice of solvent affect the reaction outcome?

A2: The study indicates that solvent polarity plays a crucial role in determining whether the reaction favors addition or substitution products. While the specific solvent choices and their resulting outcomes are not detailed in the abstract, it emphasizes that solvent polarity directly impacts the equilibrium between the starting dinitrile compound and the methoxyiminopyrazine addition products []. This suggests that polar solvents might favor the formation of addition products, while less polar solvents could shift the equilibrium towards the formation of substitution products like this compound. Further investigation into the complete research article would be needed to confirm this and delve into the specific solvent effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.